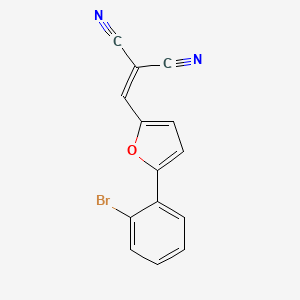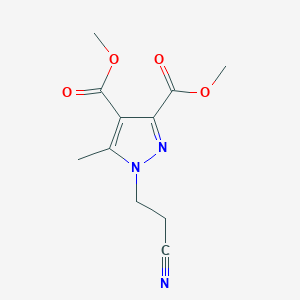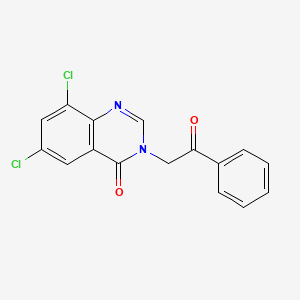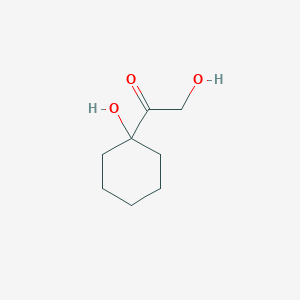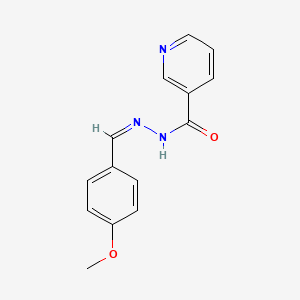
Nicotinic (4-methoxybenzylidene)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nicotinic (4-methoxybenzylidene)hydrazide is a chemical compound with the molecular formula C14H13N3O2 and a molecular weight of 255.279.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nicotinic (4-methoxybenzylidene)hydrazide can be synthesized through the reaction of nicotinic acid hydrazide with 4-methoxybenzaldehyde. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Nicotinic (4-methoxybenzylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazides and other derivatives.
Aplicaciones Científicas De Investigación
Nicotinic (4-methoxybenzylidene)hydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antitubercular properties.
Medicine: Explored as a potential drug candidate for the treatment of tuberculosis and other infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of nicotinic (4-methoxybenzylidene)hydrazide involves its interaction with specific molecular targets, such as enzymes involved in bacterial cell wall synthesis. The compound inhibits the growth of Mycobacterium tuberculosis by interfering with the synthesis of essential components of the bacterial cell wall, leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
- Nicotinic acid (4-methyl-benzylidene)-hydrazide
- Nicotinic acid (4-nitro-benzylidene)-hydrazide
- Nicotinic acid (4-isopropyl-benzylidene)-hydrazide
- Nicotinic acid (4-hydroxy-benzylidene)-hydrazide
- Nicotinic acid (4-dimethylamino-benzylidene)-hydrazide
Uniqueness
Nicotinic (4-methoxybenzylidene)hydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its lipophilicity and may contribute to its biological activity, making it a promising candidate for further research and development .
Propiedades
Número CAS |
100867-76-3 |
|---|---|
Fórmula molecular |
C14H13N3O2 |
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
N-[(Z)-(4-methoxyphenyl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H13N3O2/c1-19-13-6-4-11(5-7-13)9-16-17-14(18)12-3-2-8-15-10-12/h2-10H,1H3,(H,17,18)/b16-9- |
Clave InChI |
OGTOITILZHXBDL-SXGWCWSVSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=N\NC(=O)C2=CN=CC=C2 |
SMILES canónico |
COC1=CC=C(C=C1)C=NNC(=O)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



